Thymic Stromal Lymphopoietin-Inhibitor 11a, commonly referred to as TSLP-IN-11a, is a small molecule designed to modulate the activity of Thymic Stromal Lymphopoietin, a cytokine involved in immune responses and inflammation. TSLP plays a critical role in the differentiation and proliferation of T helper 2 cells, which are implicated in various allergic conditions and asthma. The compound TSLP-IN-11a has been identified as a promising candidate for therapeutic intervention in these diseases due to its ability to inhibit TSLP signaling pathways.
TSLP-IN-11a was developed through chemical modeling and synthesis based on the structure of flavonoids, particularly biphenyl flavanone analogs. These analogs were synthesized to enhance binding affinity to TSLP receptors, thereby inhibiting their signaling pathways effectively . The compound's efficacy has been evaluated in various preclinical studies.
TSLP-IN-11a belongs to the class of small molecule inhibitors targeting cytokine signaling pathways. It is categorized under pharmacological agents that modulate immune responses, particularly those related to allergic inflammation and asthma.
The synthesis of TSLP-IN-11a involves several key steps:
The synthesis process was optimized for yield and purity, with a focus on minimizing by-products. Reaction conditions such as temperature, solvent choice, and reaction time were carefully controlled.
TSLP-IN-11a features a biphenyl backbone with hydroxyl groups that are crucial for its interaction with the TSLP receptor. The molecular formula and structural representation indicate the presence of functional groups that facilitate hydrogen bonding and hydrophobic interactions with the receptor.
TSLP-IN-11a primarily interacts with the TSLP receptor through specific chemical reactions:
The binding interactions were characterized using surface plasmon resonance (SPR) and microscale thermophoresis (MST), confirming the dose-dependent inhibition of receptor signaling.
The mechanism by which TSLP-IN-11a exerts its effects involves several steps:
Studies have shown that treatment with TSLP-IN-11a leads to decreased levels of pro-inflammatory cytokines in vitro, supporting its potential use in treating allergic conditions.
Relevant data from stability studies indicate that TSLP-IN-11a maintains activity over a range of temperatures typically used in storage conditions.
TSLP-IN-11a has significant potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: